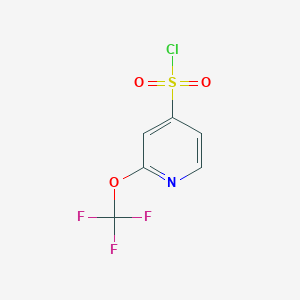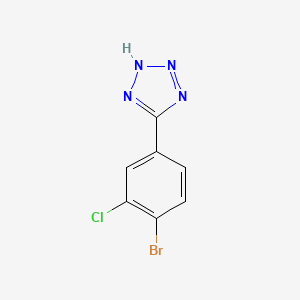
5-Chloro-4-methylquinoline
描述
5-Chloro-4-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, industrial chemistry, and materials science. The presence of a chlorine atom at the 5-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by acidic or basic conditions and often requires heating to achieve the desired product .
Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of a catalyst like sulfuric acid . This method is known for producing quinoline derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
化学反应分析
Types of Reactions
5-Chloro-4-methylquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine and methyl groups on the quinoline ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated quinoline derivatives.
Nucleophilic Substitution: Products include amino, thiol, and other substituted quinoline derivatives.
Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.
科学研究应用
5-Chloro-4-methylquinoline has diverse applications in scientific research:
作用机制
The mechanism of action of 5-Chloro-4-methylquinoline involves its interaction with various molecular targets and pathways:
DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its structure and function, leading to antimicrobial and anticancer effects.
Enzyme Inhibition: It can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, affecting cell proliferation and survival.
Reactive Oxygen Species (ROS) Generation: Some quinoline derivatives can induce the generation of ROS, leading to oxidative stress and cell death.
相似化合物的比较
5-Chloro-4-methylquinoline can be compared with other quinoline derivatives:
5-Chloroquinoline: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methylquinoline: Lacks the chlorine atom at the 5-position, which may influence its electrophilic and nucleophilic substitution reactions.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position, imparting different chemical and biological properties.
属性
IUPAC Name |
5-chloro-4-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEPIPKKPRZABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)



![1-Methoxy-6-azaspiro[3.4]octane](/img/structure/B8184422.png)

![tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate](/img/structure/B8184438.png)
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B8184443.png)




